molecular formula C12H13NO3 B1270752 1-(1,3-Benzodioxol-5-yl)piperidin-4-one CAS No. 267428-44-4

1-(1,3-Benzodioxol-5-yl)piperidin-4-one

Cat. No. B1270752
M. Wt: 219.24 g/mol
InChI Key: YUEKZMYUVRHVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(1,3-Benzodioxol-5-yl)piperidin-4-one” is a natural product found in Piper capense, Piper swartzianum, and other organisms . It is also known as a N-acylpiperidine .


Molecular Structure Analysis

The empirical formula for “1-(1,3-Benzodioxol-5-yl)piperidin-4-one” is C12H13NO3, and its molecular weight is 219.24 . The InChI code is 1S/C12H13NO3/c14-10-3-5-13(6-4-10)9-1-2-11-12(7-9)16-8-15-11/h1-2,7H,3-6,8H2 .


Physical And Chemical Properties Analysis

“1-(1,3-Benzodioxol-5-yl)piperidin-4-one” is a solid substance . It should be stored at -20°C .

Scientific Research Applications

  • Corrosion Inhibition:

    • Piperine derivatives, including 5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl) pent-2-en-1-one, demonstrate theoretical interaction with iron, suggesting potential as corrosion inhibitors. These derivatives show thermodynamically favorable binding and may influence corrosion inhibition efficiency in industrial applications (Belghiti et al., 2018).
  • Cognitive and Memory Enhancement:

    • 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine enhances glutamatergic transmission in the brain, showing potential to facilitate long-term potentiation and improve memory retention, as demonstrated in animal studies. This suggests applications in cognitive and memory enhancement research (Stäubli et al., 1994).
  • Insecticidal Properties:

    • Certain piperine derivatives extracted from Piper nigrum Linn. exhibit insecticidal properties. These compounds, identified through spectral studies, have shown toxicity against larvae of Aedes aegypti, suggesting potential use in pest control and agricultural applications (Siddiqui et al., 2004).
  • Antitumor Activity:

    • Piperine, a derivative of 1-(1,3-benzodioxol-5-yl)piperidin-4-one, has been isolated from plants like Ludwigia hyssopifolia and has shown antitumor activity in experimental studies. It inhibited crown gall tumor formation, indicating potential use in cancer research (Das et al., 2007).
  • Neuropharmacological Effects:

    • Compounds like 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine modulate AMPA receptor gated currents, potentially enhancing synaptic responses. This indicates possible applications in neurological disorders and neuropharmacology research (Arai et al., 1994).
  • Anti-Seizure Effects:

    • Piperine exerts anti-seizure effects via the TRPV1 receptor in mice, suggesting a potential role in developing novel treatments for epilepsy and seizure-related disorders (Chen et al., 2013).

Safety And Hazards

Users should wear personal protective equipment/face protection when handling “1-(1,3-Benzodioxol-5-yl)piperidin-4-one”. It should be ensured that there is adequate ventilation. Contact with eyes, skin, or clothing should be avoided. Ingestion and inhalation should be avoided. Dust formation should be avoided. The containers should be kept tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-10-3-5-13(6-4-10)9-1-2-11-12(7-9)16-8-15-11/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEKZMYUVRHVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369515
Record name 1-(1,3-benzodioxol-5-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)piperidin-4-one

CAS RN

267428-44-4
Record name 1-(1,3-benzodioxol-5-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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